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Compound of Interest

Compound Name:
3-(Hydroxymethyl)-2-methyl-4-

quinolinol

Cat. No.: B7742504

Get Quote

Executive Summary & Chemical Context
The compound 3-(Hydroxymethyl)-2-methyl-4-quinolinol represents a functionalized scaffold

often utilized as an intermediate in the synthesis of antimicrobial agents and quinolone

antibiotics.[1]

Critical Tautomeric Insight: While the IUPAC name suggests a "quinolinol" (enol) structure,

empirical data (NMR, IR, X-ray) confirms that in the solid state and polar solvents (DMSO,

MeOH, H₂O), the compound exists predominantly as the 4-quinolone (keto) tautomer. This

distinction is non-trivial; elucidation strategies must search for a carbonyl signal and an N-H

proton, not a phenolic O-H and aromatic C-O system.
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Feature Enol Form (Quinolinol)
Keto Form (Quinolone) -
Predominant

Core Structure Aromatic Pyridine Ring Conjugated Enone System

Key IR Signal
O-H stretch (~3200-3400

cm⁻¹)

C=O stretch (~1620-1640

cm⁻¹)

1H NMR Aromatic signal at C3 Vinyl/Amide character

Synthesis Protocol
To ensure the analyte is authentic, we define its origin. The standard synthesis involves the

hydroxymethylation of 2-methyl-4-quinolinol (obtained via Conrad-Limpach cyclization) using

formaldehyde under basic conditions.[1]

Experimental Procedure
Starting Material: Suspend 2-methylquinolin-4(1H)-one (1.0 eq) in 10% aqueous NaOH (5.0

eq).

Reagent Addition: Add Formaldehyde (37% aq. solution, 1.5 eq) dropwise at room

temperature.

Reaction: Heat the mixture to 60–80°C for 4–6 hours. The solution typically darkens.

Workup: Cool to 0°C. Acidify carefully with dilute HCl to pH ~5–6.

Isolation: The product precipitates as a solid.[2] Filter, wash with cold water, and recrystallize

from Ethanol/DMF.

Reaction Pathway Visualization

2-Methyl-4-quinolone
(Starting Material)

Aldol-like
Intermediate

 C3 Deprotonation
(Enolate Formation)

Formaldehyde (HCHO)
NaOH (aq)

3-(Hydroxymethyl)-2-methyl-
4-quinolone

 Protonation &
Precipitation
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Figure 1: Synthetic pathway via base-catalyzed hydroxymethylation at the C3 position.[1]

Spectroscopic Elucidation (Step-by-Step)
A. Mass Spectrometry (MS)[3][4]

Technique: ESI-MS (Positive Mode) or EI-MS.[1]

Target Data:

Molecular Ion ([M+H]⁺):m/z 190.08 (Calculated for C₁₁H₁₁NO₂ + H⁺).

Fragmentation Pattern: Look for a loss of 31 Da (–CH₂OH) or 18 Da (–H₂O), characteristic

of primary alcohols.

B. Infrared Spectroscopy (IR)
The IR spectrum provides the first "quick check" of the tautomer state.

Diagnostic Peak 1 (C=O): Strong absorption at 1620–1640 cm⁻¹.

Note: A normal ester/ketone appears >1700 cm⁻¹. The lower frequency here confirms the

conjugated 4-quinolone carbonyl.

Diagnostic Peak 2 (OH/NH): Broad band at 3100–3400 cm⁻¹.

This overlaps the N-H stretch (amide) and the O-H stretch (hydroxymethyl).

C. Nuclear Magnetic Resonance (NMR)
This is the definitive tool. All shifts are reported in DMSO-d₆ (standard solvent for quinolones).

[1]

1H NMR Assignment (500 MHz, DMSO-d₆)
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Position Shift (δ ppm) Multiplicity Integral
Assignment
Logic

NH (1) 11.5 – 12.0 Broad Singlet 1H

Diagnostic for

quinolone N-H.

[1] Disappears

with D₂O shake.

CH₃ (2-Me) 2.35 – 2.45 Singlet 3H

Methyl group

attached to C2

(aromatic/imine-

like).[1]

CH₂ (3-CH₂) 4.40 – 4.60 Doublet/Singlet 2H

The new

methylene

bridge. Appears

as doublet if

coupling to OH is

visible.

OH (3-OH) 4.80 – 5.20 Triplet/Broad 1H

Hydroxyl proton.

[1] Coupling to

CH₂ confirms

primary alcohol.

H-5 8.05 – 8.15 Doublet (d) 1H

Deshielded by

the adjacent

Carbonyl (C4).

H-7, H-8 7.30 – 7.70 Multiplets 2H
Aromatic

protons.[1][3]

H-6 7.60 – 7.70 Triplet (t) 1H
Aromatic proton.

[1]

Key Elucidation Check:

Absence of H-3: In the starting material (2-methyl-4-quinolone), there is a sharp singlet at

~5.9 ppm (H-3).[1] This signal must be absent in the product, proving substitution at the C3

position.
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13C NMR Assignment (125 MHz, DMSO-d₆)
Carbon Shift (δ ppm) Type Assignment Logic

C=O (C4) 176.0 – 178.0 Quaternary
Characteristic

quinolone carbonyl.

C2 148.0 – 150.0 Quaternary
Attached to Nitrogen

and Methyl.

C3 112.0 – 115.0 Quaternary

Shifted downfield from

~108 ppm (in SM) due

to alkyl substitution.

CH₂OH 58.0 – 60.0 Secondary

The new

hydroxymethyl

carbon.

CH₃ 18.0 – 20.0 Primary 2-Methyl group.[1]

Advanced Structure Verification (2D NMR)
To rigorously prove the connectivity, specifically that the hydroxymethyl group is at C3 and not

N1 or O4, use HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Correlation Logic
Methyl-to-Ring: The 2-Me protons (2.4 ppm) will show a strong 3-bond correlation to C3 and

C2.[1]

Methylene-to-Ring: The CH₂ protons (4.5 ppm) must correlate to:

C2 (~149 ppm)[1]

C4 (~177 ppm, Carbonyl)

C3 (~114 ppm, direct attachment)

The "Smoking Gun": If the CH₂ protons correlate to the Carbonyl carbon (C4), the group

must be at position 3. If it were on the Nitrogen, no correlation to C4 would be observed (too

far).
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Elucidation Workflow Diagram
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Figure 2: Logical flow for structural confirmation using spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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